Comprehensive Technical Guide: Synthesis, Characterization, and Application of tert-Butyl 3-amino-2-benzylazetidine-1-carboxylate (CAS: 1368039-36-4)
Comprehensive Technical Guide: Synthesis, Characterization, and Application of tert-Butyl 3-amino-2-benzylazetidine-1-carboxylate (CAS: 1368039-36-4)
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Executive Summary
In modern fragment-based drug discovery (FBDD) and peptidomimetic design, the integration of conformationally restricted heterocycles is a proven strategy to enhance metabolic stability and modulate lipophilicity. As a Senior Application Scientist, I frequently observe that replacing traditional piperidine or pyrrolidine rings with an azetidine scaffold significantly improves the pharmacokinetic profiles of lead compounds.
This whitepaper provides an in-depth technical analysis of tert-Butyl 3-amino-2-benzylazetidine-1-carboxylate (CAS: 1368039-36-4) [1]. By featuring an orthogonally protected nitrogen matrix (a Boc-protected ring nitrogen and a free primary amine at C3) alongside a lipophilic benzyl anchor at C2, this building block serves as a highly versatile precursor for solid-phase peptide synthesis (SPPS) and targeted covalent inhibitor design.
Physicochemical Profiling & Structural Significance
The structural architecture of CAS 1368039-36-4 is engineered for modular drug development. The Boc protecting group ensures stability during basic or nucleophilic coupling reactions, while the free C3-amine acts as the primary vector for functionalization.
Table 1: Quantitative Physicochemical Parameters [1][3]
| Parameter | Value | Structural Implication |
| Chemical Name | tert-Butyl 3-amino-2-benzylazetidine-1-carboxylate | Defines the orthogonal protection matrix. |
| CAS Registry Number | 1368039-36-4 | Unique identifier for procurement and IP tracking. |
| Molecular Formula | C15H22N2O2 | Indicates a high fraction of sp3 carbons (Fsp3). |
| Molecular Weight | 262.35 g/mol | Optimal low-MW fragment for FBDD libraries. |
| Hydrogen Bond Donors | 1 (Primary Amine) | Available for amide coupling or reductive amination. |
| Hydrogen Bond Acceptors | 3 (Carbamate O, Amine N) | Facilitates target protein interaction mapping. |
Synthetic Methodology & Mechanistic Causality
The synthesis of highly constrained monocyclic heterocycles demands rigorous stereocontrol and orthogonal protection strategies. The protocol below utilizes a Staudinger [2+2] cycloaddition approach over intramolecular Mitsunobu cyclization. This choice is deliberate: the Staudinger reaction provides highly predictable cis-diastereoselectivity during the formation of the β-lactam intermediate, which is critical for the spatial orientation of the final azetidine [2].
Step-by-Step Experimental Protocol
Step 1: Imine Formation
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Procedure: React phenylacetaldehyde (1.0 eq) with 2,4-dimethoxybenzylamine (DMB-NH2, 1.0 eq) in anhydrous dichloromethane (DCM) over 4Å molecular sieves at room temperature for 12 hours.
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Causality: Molecular sieves drive the thermodynamic equilibrium toward imine formation by sequestering water. DMB is selected as an orthogonal protecting group for the ring nitrogen because it can be cleanly removed via oxidative cleavage later without disturbing the highly strained azetidine core [2].
Step 2: Staudinger[2+2] Cycloaddition
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Procedure: Cool the imine solution to -78°C. Add triethylamine (Et3N, 3.0 eq). Slowly introduce a solution of phthalimidoacetyl chloride (1.2 eq) in DCM dropwise. Allow the reaction to warm to room temperature and stir for 16 hours.
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Causality: The slow addition of the acid chloride in the presence of a mild base generates a ketene in situ. The [2+2] cycloaddition with the imine forms the 1-DMB-3-phthalimido-4-benzylazetidin-2-one intermediate. The bulky phthalimide group protects the future primary amine and dictates the stereochemistry of the ring closure.
Step 3: Carbonyl Reduction
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Procedure: Dissolve the isolated β-lactam in anhydrous THF. Add Alane (AlH3, 3.0 eq) at 0°C. Stir for 4 hours, then quench carefully using a standard Fieser workup (H2O/NaOH).
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Causality: Alane is strictly preferred over Lithium Aluminum Hydride (LiAlH4). LiAlH4 carries a high risk of reductive ring-opening of the highly strained azetidin-2-one. Alane seamlessly reduces the C2 carbonyl to a methylene group, preserving the 4-membered heterocycle.
Step 4: Orthogonal Deprotection and Boc-Protection
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Procedure:
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DMB Cleavage: Treat the intermediate with Cerium Ammonium Nitrate (CAN, 3.0 eq) in MeCN/H2O at 0°C.
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Boc Protection: React the newly freed secondary ring amine with Boc-anhydride (Boc2O, 1.2 eq) and DIPEA in DCM.
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Phthalimide Cleavage: Add hydrazine hydrate (NH2NH2·H2O, 5.0 eq) in ethanol and reflux for 2 hours to liberate the primary amine at C3.
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Causality: This specific sequence is a self-validating system. Oxidative cleavage of the DMB group must precede the hydrazinolysis of the phthalimide; otherwise, the CAN reagent would prematurely oxidize the unprotected primary amine [2].
Mechanistic Pathway Visualization
The following diagram illustrates the logical flow of the synthetic methodology, highlighting the critical intermediate transitions that ensure structural integrity.
Figure 1: Synthetic workflow for CAS 1368039-36-4 via Staudinger [2+2] cycloaddition.
Analytical Validation & Quality Control
A self-validating analytical protocol ensures that the structural integrity of the synthesized azetidine is unequivocally confirmed before downstream application in biological assays or peptide coupling.
Table 2: Quality Control and Analytical Parameters
| Analytical Technique | Method Parameters | Expected Outcome | Causality / Validation Purpose |
| 1H NMR | 400 MHz, CDCl3, 298K | Singlet at ~1.4 ppm (9H) | Confirms successful Boc protection of the N1 position. |
| 1H NMR | 400 MHz, CDCl3, 298K | Multiplet at ~7.2-7.4 ppm (5H) | Confirms the preservation of the lipophilic benzyl anchor at C2. |
| LC-MS | ESI+ mode, Quadrupole | [M+H]+ peak at m/z 263.1 | Validates the exact molecular weight (262.35 g/mol ) of the target. |
| RP-HPLC | C18 column, H2O/MeCN (0.1% TFA gradient) | Single sharp peak, >95% AUC | Ensures chemical purity is sufficient to prevent truncation in SPPS. |
Applications in Medicinal Chemistry
The utility of tert-Butyl 3-amino-2-benzylazetidine-1-carboxylate extends far beyond its role as a simple chemical building block. In drug development, the compound is deployed in two primary arenas:
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Peptidomimetic Scaffolding: The rigid azetidine core restricts the conformational flexibility of the attached benzyl group. When incorporated into a peptide chain, this induces a specific secondary structure (often mimicking a β-turn), which is highly desirable for targeting protein-protein interactions (PPIs).
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Kinase Inhibitor Design: The free primary amine at C3 acts as an ideal nucleophile for SNAr reactions with heteroaryl halides (e.g., functionalizing pyrimidine or pyridine cores). The resulting compounds often exhibit superior metabolic half-lives compared to their flexible acyclic amine counterparts due to the steric shielding provided by the azetidine ring.
References
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Grabrijan, K., Strašek, N., & Gobec, S. "Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry." International Journal of Molecular Sciences, 23(1), 360, 2021. Available at:[Link]
